4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide

structural confirmation X-ray crystallography quality assurance

4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide (CAS 37151-24-9) is a fully characterized (XRD, NMR, IR) nitroazole with a unique ortho-nitrophenyl substitution pattern. This specific electron distribution enables precise nucleophilic ring-opening mechanism studies unavailable with para or unsubstituted analogs. Ideal as a stable reference for SAR campaigns, ADME optimization (XLogP3 2.3), and analytical method development. Commercial availability with defined purity (≥95%) ensures reproducible results across assay runs.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
CAS No. 37151-24-9
Cat. No. B1412396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide
CAS37151-24-9
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCC1=C(OC(=[N+]1[O-])C2=CC=CC=C2[N+](=O)[O-])C
InChIInChI=1S/C11H10N2O4/c1-7-8(2)17-11(12(7)14)9-5-3-4-6-10(9)13(15)16/h3-6H,1-2H3
InChIKeyKQAZNNRWXVRUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide (CAS 37151-24-9): Baseline Identity and Procurement-Relevant Characteristics


4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide (CAS 37151-24-9) is a heterocyclic compound belonging to the nitroazole class, characterized by an oxazole core bearing methyl groups at the 4- and 5-positions, a 2-nitrophenyl substituent at the 2-position, and an N-oxide functionality [1]. The compound has a molecular weight of 234.21 g/mol and an exact mass of 234.06405680 Da [1]. It is commercially available as a research tool compound with a purity specification of 95% and recommended storage at 2–8°C . The compound has been fully characterized by 1H NMR, 13C NMR, IR spectroscopy, and X-ray crystallography, confirming its unambiguous structural identity [2].

4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide: Why In-Class Substitution Without Performance Verification Risks Experimental Failure


4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide cannot be casually substituted with other oxazole N-oxides or nitroazoles due to the precise electronic and steric effects conferred by its specific substitution pattern. The ortho-nitrophenyl group at the 2-position, combined with the 4,5-dimethyl substitution on the oxazole ring and the N-oxide dipole, creates a unique electron density distribution that influences both reactivity and biological target engagement [1]. In oxazole N-oxide chemistry, subtle changes in substituent position (e.g., ortho- vs. para-nitrophenyl) or ring methylation pattern alter the compound's susceptibility to nucleophilic ring opening and cycloaddition reactivity [2]. Class-level activity data for oxazole derivatives show highly variable IC50 values across different targets, with potency differences spanning orders of magnitude even among closely related analogs [3]. Therefore, procurement decisions for this specific compound must be justified by quantitative differentiation evidence rather than assumed class equivalence.

4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide: Quantitative Differentiation Evidence Against Closest Analogs


Crystallographically Confirmed Structural Identity vs. Uncharacterized Analogs

4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide has been unambiguously characterized by single-crystal X-ray diffraction, providing definitive proof of its molecular geometry and absolute configuration [1]. This level of characterization is not universally available for all oxazole N-oxide analogs, many of which are identified only by NMR or mass spectrometry. The crystallographic data confirm the monoclinic crystal system (C2 space group) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [2].

structural confirmation X-ray crystallography quality assurance

Ortho-Nitrophenyl Substitution Enables Unique Electronic Profile vs. Para-Isomers

The ortho-nitrophenyl substitution in 4,5-dimethyl-2-(2-nitrophenyl)oxazole 3-oxide creates a distinct electronic environment compared to para-substituted analogs. In oxazole N-oxide systems, the N–O dipole combined with ortho-nitro substitution induces specific σ and π frame distortions that increase susceptibility to ring-opening reactions [1]. This electronic profile is not observed in para-nitrophenyl oxazole N-oxides, where the nitro group's electron-withdrawing effect is transmitted differently through the aromatic system [2]. The ortho positioning also introduces steric constraints that can influence molecular recognition and binding.

electronic effects nitro group positioning reactivity modulation

Computed Lipophilicity (XLogP3-AA = 2.3) Informs Solubility and Membrane Permeability Expectations

The computed lipophilicity (XLogP3-AA) for 4,5-dimethyl-2-(2-nitrophenyl)oxazole 3-oxide is 2.3 [1]. This value indicates moderate lipophilicity, positioning the compound between highly polar oxazole derivatives (e.g., unsubstituted oxazole N-oxides with XLogP < 1) and highly lipophilic diaryl oxazoles (e.g., 4,5-diphenyloxazole with XLogP ≈ 4-5) [2]. The moderate lipophilicity suggests balanced aqueous solubility and membrane permeability, which is relevant for cellular assays and in vivo applications.

lipophilicity ADME prediction solubility

Commercial Availability with Documented Purity Specification (95%) Enables Reproducible Research

4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide is commercially available with a documented purity of 95% and specified storage conditions (2–8°C) . In contrast, many structurally related oxazole N-oxides are either not commercially available or are offered only through custom synthesis with undefined purity and longer lead times . The availability of a pre-characterized, off-the-shelf compound with a defined purity specification reduces experimental variability and accelerates research timelines.

commercial availability purity specification research tool

4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide: Evidence-Backed Research Application Scenarios


Mechanistic Studies of Oxazole N-Oxide Ring-Opening Reactivity

The ortho-nitrophenyl substitution and N-oxide functionality create a unique electronic environment conducive to studying nucleophilic ring-opening mechanisms. The crystallographically confirmed structure [1] provides a reliable starting point for computational modeling of reaction pathways, while the commercial availability enables rapid experimental validation. This compound is particularly valuable for researchers investigating the relationship between substitution pattern and oxazole ring susceptibility to nucleophilic attack.

Structure-Activity Relationship (SAR) Studies in Nitroazole-Based Drug Discovery

The compound's moderate lipophilicity (XLogP3-AA = 2.3) [2] and ortho-nitrophenyl substitution pattern make it a suitable reference compound for SAR studies aimed at optimizing ADME properties of oxazole-based leads. Its commercial availability with defined purity ensures consistent results across multiple assay runs, which is essential for reliable SAR analysis. Researchers can use this compound as a benchmark when evaluating the impact of substituent modifications on cellular permeability and target engagement.

Development of Oxazole-Based Synthetic Methodologies

The unambiguous structural characterization by X-ray crystallography [1] makes this compound an ideal substrate for developing and validating new synthetic methods targeting oxazole N-oxide scaffolds. The 4,5-dimethyl substitution provides a stable, well-defined core that resists unwanted side reactions, while the ortho-nitrophenyl group introduces a handle for further functionalization. This combination of stability and synthetic utility distinguishes it from less characterized or more reactive oxazole analogs.

Quality Control and Analytical Method Development

The availability of full spectroscopic and crystallographic characterization data [1] positions this compound as a valuable reference standard for analytical method development. Its defined purity (95%) and well-documented physicochemical properties [2] enable the establishment of robust HPLC, LC-MS, and NMR methods for quantifying oxazole N-oxides in complex mixtures. This application leverages the compound's unique status as a commercially available, fully characterized oxazole N-oxide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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